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Compound of Interest

2-(1H-pyrazol-1-

Compound Name:

ylmethyl)morpholine
CAS No.: 1311317-06-2
Cat. No.: B1527884

Get Quote

Executive Summary & Molecular Profile

2-(1H-pyrazol-1-ylmethyl)morpholine is a bifunctional heterocyclic building block. It features
a saturated morpholine ring (providing solubility and hydrogen-bonding capability) linked via a
methylene bridge to an aromatic pyrazole ring (providing 1t-stacking and metal-coordination
potential).
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Property Data

IUPAC Name 2-(1H-pyrazol-1-ylmethyl)morpholine
Molecular Formula CsH13NsO

Molecular Weight 167.21 g/mol

Monoisotopic Mass 167.1059

CAS Registry

Not widely listed; Analogous to 1375963-52-2

(isomer)

Physical State

Viscous oil or low-melting solid (hygroscopic)

Synthesis & Structural Context

To understand the spectral impurities and signal patterns, one must understand the synthesis.

The most robust route involves the nucleophilic substitution of 2-(chloromethyl)morpholine

(often N-protected) with pyrazole in the presence of a base (e.g., NaH or K2CO3).

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical pathway and potential spectroscopic contaminants

(e.g., N-benzyl impurities).
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Figure 1: Synthetic pathway highlighting the N-benzyl intermediate, a common impurity

detectable in NMR (7.2-7.4 ppm) if deprotection is incomplete.

Mass Spectrometry (MS) Data
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Method: Electrospray lonization (ESI) in Positive Mode (+ve).[1] Solvent: Methanol + 0.1%

Formic Acid.

Primary lonization

e [M+H]*: Observed at m/z 168.1.

e [M+Na]*: Observed at m/z 190.1 (common adduct in glass capillaries).

Fragmentation Pattern

The fragmentation follows two primary pathways: cleavage of the methylene bridge and ring

disintegration.

m/z (Fragment) Identity Mechanism
168.1 [M+H]*+ Parent lon
a-Cleavage: Loss of Pyrazole
radical (neutral). Retention of
100.1 [CsH10NOJ* )
charge on morpholine-methyl
cation.
Ring Contraction: Loss of
86.1 [CaHsNO]* Pyrazole-CHz group. Classic
morpholine fragment.
Protonated Pyrazole:
Cleavage of the N-C bond,
69.0 [CsHsN2]*

charge retention on the

aromatic pyrazole.

Fragmentation Pathway Diagram
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Figure 2: ESI+ Fragmentation logic. The m/z 100 peak is diagnostic for the intact morpholine-

linker segment.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The spectrum is dominated by the secondary amine and the ether linkage.

Wavenumber (cm~12)

Functional Group

Assignment

Weak, broad band (Morpholine

3300 - 3350 N-H Stretch .

secondary amine).

Weak, sharp (Pyrazole ring C-
3100 - 3150 C-H Stretch (Ar) H)

Strong (Morpholine methylene
2850 - 2950 C-H Stretch (Alk)

groups).

Medium (Pyrazole ring
1590 - 1600 C=N Stretch _

breathing).

Strong. Characteristic ether
1100 - 1120 C-O-C Stretch

band of the morpholine ring.

Nuclear Magnetic Resonance (NMR)
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Solvent: CDCIs (Chloroform-d) is recommended for resolution. DMSO-de may be used if the
salt form is analyzed, but it will obscure N-H signals.

'H NMR (400 MHz, CDCIs)

Key Feature: The chiral center at C2 renders the protons on C3, C5, and C6 diastereotopic.
They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).
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Mult.[1][2][3]

Shift (6 ppm) (4] Int.[5][6] Assignment Notes
Deshielded by
7.52 d (J=2 Hz) 1H Pyrazole H-3 adjacent
Nitrogen.
Slightly upfield
7.38 d (J=2 Hz) 1H Pyrazole H-5
from H-3.
Characteristic
6.23 t (J=2 Hz) 1H Pyrazole H-4 high-field
aromatic signal.
] Deshielded by
415 -4.25 dd/m 2H Linker (-CH2-N)
Pyrazole N1.
Chiral center;
3.85-3.95 m 1H Morpholine H-2 complex
coupling.
Morpholine H-6 Adjacent to
3.65-3.75 m 2H
(ax/eq) Oxygen.
Morpholine H-3 )
Adjacent to
2.80-3.00 m 3H (ax/eq) + H-5 ]
Nitrogen.
(eq)
_ Distinct due to
Morpholine H-5 ]
2.65-2.75 m 1H chair
(ax) .
conformation.
Exchangeable
1.80 brs 1H N-H

with D20.

3C NMR (100 MHz, CDCls)

The asymmetry of the molecule results in 8 distinct carbon signals.
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Shift (6 ppm) Type Assighment

139.5 CH Pyrazole C-3

129.8 CH Pyrazole C-5

105.8 CH Pyrazole C-4

76.5 CH Morpholine C-2 (Chiral Center)
66.8 CH: Morpholine C-6 (O-CH2)

54.5 CH: Linker (N-CH2-CH)

45.8 CH:z Morpholine C-3 (N-CHz)

44.9 CH:z Morpholine C-5 (N-CHz)

Note: C3 and C5 are not equivalent due to the substituent at C2, though they may overlap in
lower-field instruments.

Experimental Protocols
Protocol A: NMR Sample Preparation

e Mass: Weigh 5-10 mg of the sample into a clean vial.
e Solvent: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS as an internal standard.

« Filtration: If the sample is a crude oill, filter through a small plug of cotton wool into the NMR
tube to remove inorganic salts (e.g., NaCl from synthesis).

e Acquisition: Run at 298 K. Set relaxation delay (d1) to 2.0s to ensure integration accuracy of

the aromatic protons.

Protocol B: LC-MS Analysis

e Dilution: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
e Mobile Phase:

o A: Water + 0.1% Formic Acid.
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o B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 5 minutes (C18 Column).

e Detection: Monitor UV at 210 nm (Morpholine absorption is weak; Pyrazole absorbs here)
and MS (ESI+).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Analysis: Spectroscopic Characterization of 2-
(1H-pyrazol-1-ylmethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527884/docs#technical-analysis-spectroscopic-
characterization-of-2-1h-pyrazol-1-ylmethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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